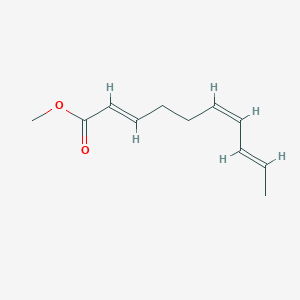

methyl (2E,6Z,8E)-deca-2,6,8-trienoate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Methyl (2E,6Z,8E)-deca-2,6,8-trienoate is an organic compound with the molecular formula C₁₁H₁₆O₂. It is a methyl ester derivative of decatrienoic acid and is characterized by its conjugated triene system, which contributes to its unique chemical properties. This compound is often used in various chemical and industrial applications due to its reactivity and functional groups.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of methyl (2E,6Z,8E)-deca-2,6,8-trienoate typically involves the esterification of decatrienoic acid with methanol. This reaction is usually catalyzed by an acid such as sulfuric acid or p-toluenesulfonic acid. The reaction conditions often include refluxing the reactants in an inert atmosphere to prevent oxidation .

Industrial Production Methods

On an industrial scale, the production of this compound can be achieved through continuous flow processes that ensure high yield and purity. These methods often involve the use of automated systems to control reaction parameters such as temperature, pressure, and reactant concentrations .

Analyse Chemischer Reaktionen

Types of Reactions

Methyl (2E,6Z,8E)-deca-2,6,8-trienoate undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding epoxides or hydroxylated products.

Reduction: Reduction reactions can convert the triene system into a more saturated compound.

Substitution: Nucleophilic substitution reactions can occur at the ester group, leading to the formation of different derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and osmium tetroxide.

Reduction: Hydrogenation using palladium on carbon (Pd/C) as a catalyst is a typical method.

Substitution: Nucleophiles such as amines or alcohols can be used under basic conditions.

Major Products Formed

Oxidation: Epoxides and hydroxylated derivatives.

Reduction: Saturated esters.

Substitution: Amides and ethers.

Wissenschaftliche Forschungsanwendungen

Methyl (2E,6Z,8E)-deca-2,6,8-trienoate has several applications in scientific research:

Chemistry: Used as a starting material for the synthesis of more complex molecules.

Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

Medicine: Explored for its potential use in drug development due to its bioactive properties.

Industry: Utilized in the production of fragrances and flavoring agents

Wirkmechanismus

The mechanism of action of methyl (2E,6Z,8E)-deca-2,6,8-trienoate involves its interaction with various molecular targets. The conjugated triene system allows it to participate in electron transfer reactions, which can modulate biological pathways. It may interact with enzymes and receptors, influencing cellular processes such as inflammation and microbial growth .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Spilanthol: An alkylamide with similar structural features, known for its tingling sensation and use in oral care products.

Sanshool: Found in Sichuan pepper, known for its numbing and tingling effects.

Capsaicin: The active component in chili peppers, known for its pungent heat

Uniqueness

Methyl (2E,6Z,8E)-deca-2,6,8-trienoate is unique due to its specific triene system, which imparts distinct chemical reactivity and biological activity. Its ester functional group also allows for diverse chemical modifications, making it a versatile compound in various applications .

Biologische Aktivität

Methyl (2E,6Z,8E)-deca-2,6,8-trienoate, also known as methyl deca-2,4,6-trienoate, is a compound recognized primarily for its role as an aggregation pheromone in certain insect species, particularly the brown-winged green bug (Plautia stali). This article explores the biological activity of this compound through various studies and findings.

- Molecular Formula : C₁₁H₁₆O₂

- Molecular Weight : 180.244 g/mol

- CAS Number : 51544-64-0

Biological Functions

- Pheromonal Activity :

-

Isomerization :

- The compound is prone to isomerization when exposed to light or heat. This property can lead to the formation of various isomers which may affect its efficacy as a pheromone in field applications. Understanding the stability of these compounds under different environmental conditions is crucial for their use in pest management strategies .

Case Studies

-

Field Trapping Efficacy :

- A study by Khrimian et al. (2008) demonstrated that geometric isomers of methyl deca-2,4,6-trienoate could be utilized effectively in traps for the invasive brown marmorated stink bug (Halyomorpha halys). The research highlighted how different isomers influenced trapping success rates and insect behavior .

- Synthesis and Application :

Biological Activity Table

| Activity Type | Description | Reference |

|---|---|---|

| Pheromone Role | Attracts Plautia stali for mating | |

| Isomer Stability | Susceptible to light-induced isomerization | |

| Field Applications | Effective in trapping invasive pests |

The biological activity of this compound is primarily mediated through its interaction with specific receptors in insects. These interactions trigger behavioral responses such as attraction and aggregation:

- Receptor Interaction : The compound interacts with olfactory receptors in insects that are tuned to detect pheromonal signals. This interaction initiates a cascade of neural responses leading to behavioral changes.

Eigenschaften

IUPAC Name |

methyl (2E,6Z,8E)-deca-2,6,8-trienoate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H16O2/c1-3-4-5-6-7-8-9-10-11(12)13-2/h3-6,9-10H,7-8H2,1-2H3/b4-3+,6-5-,10-9+ |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DETDREBFLOKGKA-VGRAICDMSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC=CC=CCCC=CC(=O)OC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C/C=C/C=C\CC/C=C/C(=O)OC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H16O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

180.24 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.